

A Technical Guide to Alectinib-d6 for Preliminary In Vitro Assays

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Compound of Interest		
Compound Name:	Alectinib-d6	
Cat. No.:	B15142617	Get Quote

Introduction

Alectinib is a potent, second-generation tyrosine kinase inhibitor (TKI) that targets both anaplastic lymphoma kinase (ALK) and the rearranged during transfection (RET) oncogene products.[1] It is a cornerstone in the treatment of ALK-positive non-small-cell lung cancer (NSCLC).[2][3] **Alectinib-d6**, the deuterium-labeled analogue of Alectinib, serves as a critical tool in pre-clinical research. The inclusion of deuterium, a stable heavy isotope of hydrogen, makes it an ideal internal standard for quantitative mass spectrometry-based assays, such as pharmacokinetic (PK) and drug metabolism studies.[4] While deuteration can sometimes alter a drug's metabolic profile, **Alectinib-d6** is primarily employed as a tracer to precisely quantify the parent compound in complex biological matrices.[4]

This guide provides an in-depth overview of Alectinib's mechanism of action, quantitative data, and detailed protocols for preliminary in vitro assays, designed for researchers and drug development professionals.

Core Properties and Mechanism of Action

Alectinib functions as an ATP-competitive inhibitor, binding to the kinase domain of ALK and RET to block their phosphorylation and subsequent activation.[5][6] This inhibition disrupts downstream signaling cascades crucial for cancer cell proliferation and survival, including the PI3K/AKT/mTOR and STAT3 pathways, ultimately leading to tumor cell apoptosis.[2][5] Its major active metabolite, M4, exhibits similar in vitro and in vivo activity against ALK.[2]



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Physicochemical Properties of Alectinib-d6

The fundamental properties of **Alectinib-d6** are summarized below, providing essential information for experimental design.

Property	Value	Reference
Molecular Formula	C30H28D6N4O2	[4]
Molecular Weight	488.66 g/mol	[4]
CAS Number	1616374-19-6	[4]
LogP	5.2	[4]
рКа	7.05	[5]

In Vitro Potency of Alectinib

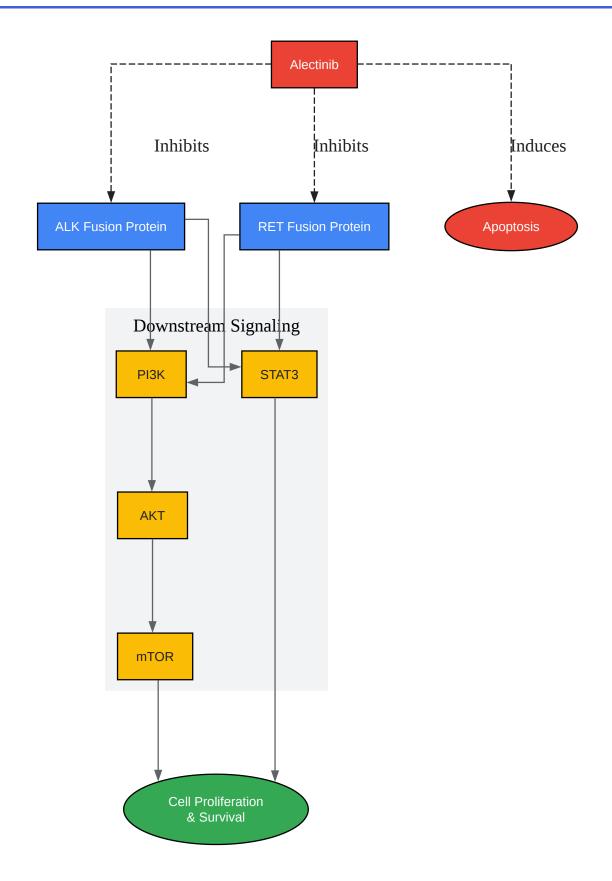
Alectinib demonstrates high potency against wild-type ALK and several resistance-conferring mutants. Its activity against RET is also notable, though less potent than against ALK.

Target	IC50 (nM)	Reference
ALK (Anaplastic Lymphoma Kinase)	1.9	[1]
RET (Rearranged during Transfection)	4.8	[1]
ALK F1174L Mutant	1.0	[4]
ALK R1275Q Mutant	3.5	[4]

Signaling Pathway Inhibition

Alectinib's primary therapeutic effect stems from its ability to shut down key oncogenic signaling pathways. The diagram below illustrates this mechanism.





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Caption: Alectinib inhibits ALK and RET, blocking PI3K/AKT/mTOR and STAT3 pathways.



Mechanisms of Resistance

Despite Alectinib's efficacy, acquired resistance can emerge through two primary mechanisms: on-target alterations involving secondary mutations in the ALK kinase domain, or off-target mechanisms that activate bypass signaling pathways.[7][8]

Common Resistance Mutations

The G1202R solvent front mutation is the most frequently observed on-target resistance mechanism.[8][9]

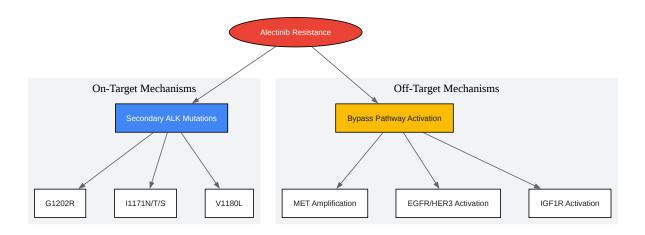
ALK Mutation	Туре	Reference
G1202R	Solvent Front Mutation	[8][9]
I1171N/T/S	Kinase Domain Mutation	[8][9]
V1180L	Kinase Domain Mutation	[7][8]
L1196M	Gatekeeper Mutation	[10]

Bypass Signaling Pathways

Activation of alternative receptor tyrosine kinases can confer resistance by providing alternative routes for cell survival signaling.

- MET Amplification: Increased MET signaling can bypass ALK inhibition.[8][10]
- EGFR/HER Family Activation: Upregulation of EGFR or HER3 can sustain downstream signaling.[8][11]
- IGF1R Activation: Increased activity of the insulin-like growth factor-1 receptor has been shown to confer resistance in vitro.[11]





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Caption: Overview of on-target and off-target mechanisms of resistance to Alectinib.

Experimental Protocols for In Vitro Assays

The following section details standardized protocols for preliminary in vitro evaluation of **Alectinib-d6**. These assays are fundamental for characterizing its biological activity.

Protocol 1: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology

- Cell Seeding: Plate ALK-positive cancer cells (e.g., H3122) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
- Compound Treatment: Prepare serial dilutions of Alectinib (or Alectinib-d6 for comparative stability studies) in culture medium. Replace the existing medium with the drug-containing



medium. Include a vehicle control (e.g., 0.1% DMSO).

- Incubation: Incubate the plate for 72 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.



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Caption: Workflow for a standard MTT cell viability assay.

Protocol 2: In Vitro Kinase Inhibition Assay

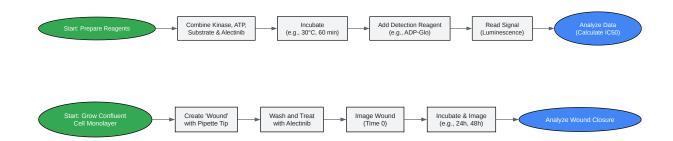
This assay directly measures the ability of Alectinib to inhibit the enzymatic activity of its target kinases (e.g., ALK, RET).

Methodology

- Reagent Preparation: Prepare a reaction buffer containing ATP and a specific substrate peptide for the kinase of interest (e.g., ALK).
- Compound Preparation: Create serial dilutions of Alectinib in the appropriate buffer.
- Kinase Reaction: In a 96-well plate, combine the recombinant kinase enzyme, the Alectinib dilution, and the substrate/ATP mixture. Include positive (no inhibitor) and negative (no enzyme) controls.



- Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to occur.
- Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is
 often done using a luminescence-based system (e.g., ADP-Glo™) that measures ATP
 consumption.
- Signal Reading: Read the signal (e.g., luminescence) on a plate reader.
- Data Analysis: Normalize the data to controls and plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀.



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